molecular formula C18H27N3O B1662457 8-[5-(Diethylamino)pentylamino]quinolin-6-ol CAS No. 6633-08-5

8-[5-(Diethylamino)pentylamino]quinolin-6-ol

Cat. No. B1662457
CAS RN: 6633-08-5
M. Wt: 301.4 g/mol
InChI Key: QCFWRPRHNQZRFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[5-(Diethylamino)pentylamino]quinolin-6-ol, also known as Q-VD-OPh, is a small molecule inhibitor that has been widely used in scientific research. It is a quinoline-based compound that has been synthesized and studied for its potential therapeutic applications.

Mechanism Of Action

8-[5-(Diethylamino)pentylamino]quinolin-6-ol inhibits caspases by binding to the active site of the enzyme. This binding prevents the cleavage of caspase substrates and subsequently blocks the downstream signaling pathways that lead to cell death. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to be a potent inhibitor of caspases, with an IC50 value in the low micromolar range.

Biochemical And Physiological Effects

8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to induce cell cycle arrest and inhibit tumor growth. In neurons, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to protect against excitotoxicity and oxidative stress. In immune cells, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to inhibit inflammasome activation and cytokine production.

Advantages And Limitations For Lab Experiments

8-[5-(Diethylamino)pentylamino]quinolin-6-ol has several advantages for laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in various cell types. It has a high potency and specificity for caspases, which allows for precise inhibition of these enzymes. However, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol also has some limitations. It can be toxic at high concentrations, and its effects on other cellular pathways are not well understood.

Future Directions

There are several future directions for the use of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol in scientific research. One direction is the development of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol derivatives with improved potency and specificity for caspases. Another direction is the exploration of 8-[5-(Diethylamino)pentylamino]quinolin-6-ol's effects on other cellular pathways, such as autophagy and mitophagy. Additionally, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol's potential therapeutic applications in cancer, neurodegenerative diseases, and inflammatory disorders should be further investigated.
Conclusion
In conclusion, 8-[5-(Diethylamino)pentylamino]quinolin-6-ol is a small molecule inhibitor that has been widely used in scientific research for its potent inhibition of caspases. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has the potential to be a valuable tool in the study of various biological processes and the development of new therapeutics.

Scientific Research Applications

8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been widely used in scientific research as an inhibitor of caspases, which are enzymes that play a crucial role in programmed cell death. 8-[5-(Diethylamino)pentylamino]quinolin-6-ol has been shown to inhibit caspases in various cell types, including cancer cells, neurons, and immune cells. This inhibition has been used to study the role of caspases in various biological processes, including apoptosis, necroptosis, and inflammasome activation.

properties

CAS RN

6633-08-5

Product Name

8-[5-(Diethylamino)pentylamino]quinolin-6-ol

Molecular Formula

C18H27N3O

Molecular Weight

301.4 g/mol

IUPAC Name

8-[5-(diethylamino)pentylamino]quinolin-6-ol

InChI

InChI=1S/C18H27N3O/c1-3-21(4-2)12-7-5-6-10-19-17-14-16(22)13-15-9-8-11-20-18(15)17/h8-9,11,13-14,19,22H,3-7,10,12H2,1-2H3

InChI Key

QCFWRPRHNQZRFT-UHFFFAOYSA-N

SMILES

CCN(CC)CCCCCNC1=C2C(=CC(=C1)O)C=CC=N2

Canonical SMILES

CCN(CC)CCCCCNC1=C2C(=CC(=C1)O)C=CC=N2

Other CAS RN

6633-08-5

synonyms

NSC-56634;  8-[5-(diethylamino)pentylamino]quinolin-6-ol dihydrobromide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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